Ginsenoyne E

CAS No.: 126146-63-2

Cat. No.: VC3925176

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126146-63-2 |

|---|---|

| Molecular Formula | C17H22O2 |

| Molecular Weight | 258.35 g/mol |

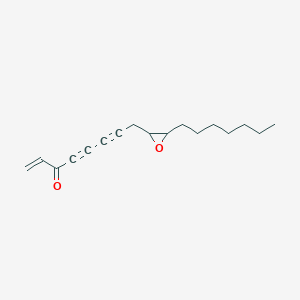

| IUPAC Name | 8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one |

| Standard InChI | InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3 |

| Standard InChI Key | WIONCQLWGYLTME-UHFFFAOYSA-N |

| SMILES | CCCCCCCC1C(O1)CC#CC#CC(=O)C=C |

| Canonical SMILES | CCCCCCCC1C(O1)CC#CC#CC(=O)C=C |

Introduction

Chemical Identity and Nomenclature

Molecular Formula and Structural Features

Ginsenoyne E is classified as a polyacetylene derivative with the molecular formula and a molecular weight of 258.35 g/mol . Its IUPAC name, 8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one, reflects the presence of an epoxy ring (oxirane), conjugated triple bonds (diyn), and an α,β-unsaturated ketone (enone) . The compound’s structure includes a 17-carbon chain with a heptyl-substituted oxirane at position 8, a conjugated diyne system at positions 4 and 6, and a terminal enone group at position 3 .

Synonyms and Registry Identifiers

Ginsenoyne E is cataloged under multiple identifiers, including CAS Registry Number 126146-63-2, PubChem CID 5320336, and ChEBI ID 173842 . Additional synonyms include PQ 3 and 3-oxopanaxydol, the latter indicating its structural relationship to panaxydol, a related polyacetylene from Panax ginseng .

Table 1: Key Identifiers for Ginsenoyne E

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 126146-63-2 | PubChem |

| PubChem CID | 5320336 | PubChem |

| Molecular Formula | NIST | |

| Molecular Weight | 258.35 g/mol | PubChem |

| ChEBI ID | 173842 | PubChem |

Isolation and Discovery

Source and Extraction

Ginsenoyne E was first isolated in 1991 from the hexane extract of Panax ginseng roots alongside four structurally analogous compounds: ginsenoynes A–D . The extraction protocol involved sequential chromatography on silica gel, yielding a pale yellow oil characterized by specific optical activity () . This method contrasts with polar fraction isolation techniques used for ginsenosides, underscoring the compound’s lipophilic nature .

Structural Relationship to Other Polyacetylenes

The ginsenoyne family shares a common backbone of conjugated triple bonds and epoxy groups but differs in side-chain substitutions. For example, ginsenoyne A features a 16-carbon chain with a terminal diene, while ginsenoyne E incorporates a heptyl-oxirane moiety . These structural variations correlate with differences in bioactivity, as observed in cytotoxicity assays against leukemia cell lines .

Structural Elucidation and Stereochemistry

Spectroscopic Analysis

The structure of ginsenoyne E was determined using UV, IR, -NMR, -NMR, and mass spectrometry. Key spectral data include:

-

UV (MeOH): 208, 261, 276, 292 nm (conjugated enone and diyne systems) .

-

IR (KBr): 2236 cm (C≡C stretch), 1644 cm (C=O stretch), 1612 cm (C=C stretch) .

-

-NMR: δ 6.58 (dd, Hz, H-1), 5.85 (d, Hz, H-2), 4.90 (br d, Hz, H-3) .

Absolute Configuration

The stereochemistry of the oxirane ring in ginsenoyne E was assigned as 2R,3S through chemical correlation and comparison with synthetic analogs . This configuration influences the compound’s biological interactions, as evidenced by its reduced cytotoxicity compared to panaxydol derivatives .

Spectral Data and Analytical Characterization

Mass Spectrometry

High-resolution electron ionization mass spectrometry (HR-EIMS) confirmed the molecular formula with a base peak at m/z 55 and significant fragments at m/z 103 and 132 . The fragmentation pattern aligns with cleavage at the enone and epoxy groups, yielding diagnostic ions for structural verification .

Table 2: Key GC-MS Data for Ginsenoyne E

| Parameter | Value | Instrumentation |

|---|---|---|

| Column | HP-5MS | Capillary GC |

| Retention Index | 2160 | NIST |

| Temperature Program | 60°C → 210°C → 280°C | He carrier gas |

Nuclear Magnetic Resonance (NMR)

The -NMR spectrum of ginsenoyne E reveals 17 carbons, including one carbonyl (δ 194.2), two oxygen-bearing methines (δ 62.1, 58.7), and four acetylenic carbons (δ 78.3–84.5) . The - COSY and HMBC correlations confirmed the connectivity of the oxirane and enone moieties .

Analytical Methods and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Ginsenoyne E is routinely analyzed using non-polar columns (e.g., HP-5MS) with helium carrier gas. The compound elutes at a retention index of 2160 under a temperature gradient from 60°C to 280°C . This method enables precise quantification in plant extracts and biological matrices .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 260 nm is employed for purity assessment. Optimal separation is achieved using C18 columns and acetonitrile-water gradients, with a retention time of 22.3 minutes under standardized conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume